3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile
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Overview
Description
"3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile" is a synthetic organic compound belonging to the class of heterocyclic compounds. This compound is structurally characterized by a pyrazine ring, a piperazine ring, and a pyrimidine ring with various functional groups attached.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting potential antimicrobial activity.
Mode of Action
It’s likely that the compound interacts with its targets in a way that inhibits their function, leading to the observed antimicrobial effects .
Biochemical Pathways
Given the reported antimicrobial activity, it’s plausible that the compound interferes with essential biochemical pathways in the target organisms, leading to their inhibition or death .
Result of Action
The reported antimicrobial activity suggests that the compound likely leads to the inhibition or death of the target organisms .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds or hydrophobic interactions with the active sites of these biomolecules .
Cellular Effects
Similar compounds have been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of "3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile" typically involves multiple steps, starting from the basic building blocks:
Preparation of 2-chloropyrazine from pyrazine.
Reaction of 2-chloropyrazine with piperazine to form a substituted piperazine-pyrazine intermediate.
Synthesis of 4-(dimethylamino)-6-methylpyrimidine from appropriate pyrimidine precursors.
Final coupling of the substituted piperazine-pyrazine intermediate with 4-(dimethylamino)-6-methylpyrimidine under appropriate catalytic conditions.
Industrial Production Methods: On an industrial scale, the synthesis could involve the use of continuous flow reactors to maintain consistency and yield. Additionally, the use of optimized catalysts and solvents can enhance the reaction efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Can occur at the piperazine ring or the dimethylamino group, yielding various oxidized derivatives.
Reduction: Reduction reactions might target the nitrile group, converting it into corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at positions on the pyrazine and pyrimidine rings.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Lithium aluminum hydride, palladium on carbon (for hydrogenation).
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products: The major products formed depend on the specific reaction pathways, which include various substituted derivatives and potential ring-opened products under extreme conditions.
Scientific Research Applications
Chemistry:
Intermediate in the synthesis of more complex heterocyclic compounds.
Model compound for studying reaction mechanisms in heterocyclic chemistry.
Biology and Medicine:
Potential therapeutic agent in medicinal chemistry research.
Investigated for its antimicrobial and anticancer properties due to its structural features.
Industry:
Used in the development of pharmaceuticals and agrochemicals.
Potential use as a ligand in coordination chemistry for catalyst development.
Comparison with Similar Compounds
3-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine
3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline
3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}benzene
Uniqueness:
The presence of the pyrazine ring provides distinct chemical reactivity and interaction potential compared to the pyridine, quinoline, or benzene analogs.
The unique combination of functional groups offers a diverse range of chemical modifications and applications, making it a versatile compound in research and industry.
Properties
IUPAC Name |
3-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8/c1-12-10-14(22(2)3)21-16(20-12)24-8-6-23(7-9-24)15-13(11-17)18-4-5-19-15/h4-5,10H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPJOWIRPTVSIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CN=C3C#N)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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